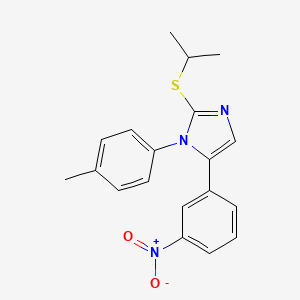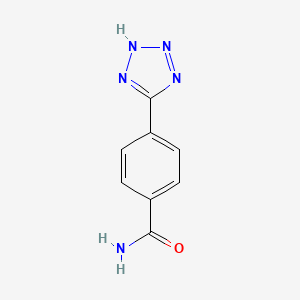
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate” is a complex organic compound. It contains a benzoate group (a benzene ring with a carboxylate ester), a chlorosulfonyl group, a fluorine atom, and a methyl group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the benzene ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chlorosulfonyl and ester groups in this compound are likely to be reactive. Chlorosulfonyl groups can react with amines to form sulfonamides, and esters can undergo reactions such as hydrolysis and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Applications De Recherche Scientifique
Synthesis of Complex Chemical Structures
- Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate is involved in the synthesis of complex chemical structures such as cationic carbene complexes of various metals including iridium(III), nickel(II), palladium(II), and platinum(II) (Fraser, Roper, & Stone, 1974). These complexes have potential applications in various fields, including catalysis and materials science.
Intermediate in Pesticide Synthesis
- It serves as a key intermediate in the synthesis of pesticides, such as in the preparation of herbicidal compounds. An example includes its use in synthesizing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor for certain herbicides (Du, Chen, Zheng, & Xu, 2005).
Development of Fluorescent Sensors
- The compound is utilized in the development of fluorescent sensors for metal ion detection. This application is significant in bio-imaging and environmental monitoring (Ye et al., 2014).
Building Block in Heterocyclic Synthesis
- It acts as a multireactive building block in heterocyclic oriented synthesis, leading to the creation of various nitrogenous cycles. This has implications in drug discovery and the synthesis of pharmacologically relevant compounds (Křupková et al., 2013).
Antifungal and Antitumor Activities
- Research has shown its derivatives to possess antifungal and antitumor activities, indicating its potential in pharmaceutical applications. These properties are explored through various structural studies and bioactivity assays (Zhai et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-2-fluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-5-3-7(11)6(9(12)15-2)4-8(5)16(10,13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUVXJKBMBNNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2675861.png)


![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2675867.png)



![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)

![5-oxo-1-phenyl-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrrolidine-3-carboxamide](/img/structure/B2675877.png)

![3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2675880.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)